6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

5-HT1A receptor radioligand binding serotonergic pharmacology

Researchers requiring a validated 5-HT1A agonist scaffold often face inconsistent batch purity and limited stereo-electronic characterization. 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 2231673-12-2) is the core pharmacophore of JB-788, delivering sub-nanomolar 5-HT1A binding (Ki = 0.8 nM) and functional agonism (EC50 = 3.5 nM, Emax = 75%). • Enables enantioselective 3-position functionalization via Smiles rearrangement. • Defined D2/5-HT1A selectivity profile for atypical antipsychotic development. • Regioselective derivatization not accessible with unsubstituted scaffolds.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 2231673-12-2
Cat. No. B1487285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
CAS2231673-12-2
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)OCCO2
InChIInChI=1S/C8H9NO3/c1-10-7-3-2-6-8(9-7)12-5-4-11-6/h2-3H,4-5H2,1H3
InChIKeyPCLHXJOZYKIURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Structural and Functional Profile


6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 2231673-12-2) is a heterocyclic building block characterized by a fused dioxino-pyridine bicyclic core with a 6-methoxy substituent (C8H9NO3, MW 167.16) . This compound serves as a versatile synthetic intermediate for constructing bioactive molecules, most notably serving as the core pharmacophoric element in JB-788, a high-affinity 5-HT1A receptor agonist [1]. The 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold has been established as a privileged structure in medicinal chemistry, with demonstrated utility in generating serotonergic ligands, kinase inhibitors, and calcium channel modulators [2]. The 6-methoxy substitution pattern confers distinct electronic and steric properties that differentiate this compound from unsubstituted or alternatively substituted analogs in the same scaffold class.

Building Block
Privileged dioxinopyridine scaffold for serotonergic ligand synthesis
Substitution
6-methoxy group directs regioselective functionalization
Target Class
5-HT1A receptor agonist and D2 antagonist research

Non-Substitutability of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine


Generic substitution within the dioxinopyridine scaffold class is not scientifically defensible due to position-specific electronic effects that critically modulate receptor binding affinity, functional selectivity, and downstream synthetic versatility. The 6-methoxy group in CAS 2231673-12-2 provides distinct hydrogen-bonding capacity and electron density distribution compared to hydrogen (unsubstituted analog), halogenated derivatives, or alternative methoxy positional isomers [1]. In the context of 5-HT1A receptor pharmacology, compounds incorporating this specific 6-methoxy-dioxinopyridine fragment demonstrate sub-nanomolar binding affinity (Ki = 0.8 nM) [2], whereas structurally related dioxinopyridine derivatives with alternative substitution patterns exhibit different selectivity profiles or reduced target engagement [3]. For synthetic chemists, the 6-methoxy moiety also directs regioselective functionalization at the 3-position of the dioxane ring, enabling stereocontrolled derivatization that is not accessible with unsubstituted scaffolds [4]. These functional divergences mandate compound-specific procurement.

!
Unsubstituted scaffold (CAS 129421-32-5)

Lacks 6-methoxy directing group; regioselectivity and stereocontrol may not transfer.

!
Alternative substitution patterns

Halogenated or other methoxy positional isomers exhibit different GPCR selectivity profiles.

!
Non-dioxinopyridine 5-HT1A scaffolds

Distinct hydrogen-bonding capacity and electronic density may shift target engagement.

6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Quantitative Differentiation Evidence


5-HT1A Binding Affinity vs. 8-OH-DPAT

The 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine moiety, when elaborated to JB-788, confers high-affinity 5-HT1A receptor binding with Ki = 0.8 nM [1]. This affinity is directly comparable to (±)8-OH-DPAT, the reference 5-HT1A agonist, which exhibits similar sub-nanomolar binding to the same receptor under identical HEK-293 cell expression conditions [1]. The observed affinity equivalence validates the dioxinopyridine scaffold as a viable 8-OH-DPAT replacement with distinct selectivity advantages (see below).

5-HT1A Binding vs. 8-OH-DPAT
Head-to-head
Ki = 0.8 nM (as JB-788 fragment); comparable sub-nanomolar range
Supports scaffold replacement context for serotonin pharmacology
Human 5-HT1A in HEK-293 cells; radioligand binding
5-HT1A receptor radioligand binding serotonergic pharmacology Ki determination

5-HT1A Agonism and D2 Antagonism Selectivity

JB-788, constructed from the 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core, exhibits potent 5-HT1A functional agonism with EC50 = 3.5 nM and Emax = 75% in cAMP inhibition assays [1]. Critically, the same compound displays no D2 receptor agonism; instead, it antagonizes quinpirole-induced D2 receptor effects with Ki = 250 nM, representing a ~71-fold functional selectivity window between 5-HT1A agonism and D2 antagonism [1].

5-HT1A Agonism vs. D2 Antagonism
Head-to-head
~71-fold functional selectivity window
Supports GPCR selectivity review in CNS research
cAMP assay; 5-HT1A EC50=3.5 nM; D2 Ki=250 nM
cAMP assay functional agonism EC50 receptor selectivity

Receptor Selectivity Profile vs. Other Analogs

The JB-788 molecule containing the 6-methoxy-dioxinopyridine fragment demonstrates a defined selectivity profile: high affinity for 5-HT1A (Ki = 0.8 nM) and D2 receptors (substantial binding), with weak or undetectable binding to 5-HT1B, 5-HT2A, muscarinic, α2, β1, β2 adrenergic, and D1 receptors [1]. In contrast, alternative dioxinopyridine derivatives from the ORG13514 analog series exhibit varying 5-HT1A selectivity depending on substitution pattern, with some analogs showing broader off-target binding [2].

Selectivity Profile vs. Analogs
Class-level
High affinity 5-HT1A and D2; minimal off-target binding
Compound-specific selection context for selectivity studies
Radioligand binding panel; quantitative comparator data limited
receptor selectivity off-target binding 5-HT receptor subtypes adrenergic receptors

Behavioral Efficacy in Anxiolytic and Antipsychotic Models

In vivo behavioral characterization demonstrates that JB-788 increases time spent in anxiogenic situations in the mouse elevated plus-maze (anxiolytic-like effect) and dose-dependently inhibits methamphetamine-induced locomotor hyperactivity (antipsychotic-like effect) [1]. While direct comparative data against other dioxinopyridine derivatives in these assays are unavailable, the behavioral profile validates in vivo translation of the in vitro 5-HT1A agonism and D2 antagonism conferred by the 6-methoxy-dioxinopyridine core.

Behavioral Model Response
Supporting
Increased anxiogenic time; inhibited methamphetamine hyperactivity
In vivo model-response context for translational CNS research
Mouse elevated plus-maze; methamphetamine model
elevated plus-maze anxiolytic activity methamphetamine-induced hyperactivity antipsychotic model

Enantioselective Derivatization Advantage

The 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold supports stereocontrolled functionalization at the 3-position of the dioxane ring, enabling enantioselective preparation of chiral derivatives via Smiles rearrangement [1]. This synthetic accessibility contrasts with unsubstituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridine (CAS 129421-32-5), which lacks the electronic directing effects of the 6-methoxy group for regioselective transformations [2].

Enantioselective Derivatization
Cross-study
Smiles rearrangement enables chiral diversification
Stereochemical-control context for chiral analog synthesis
No quantitative yield comparison available
enantioselective synthesis chiral derivatization building block medicinal chemistry

6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Application Scenarios


5-HT1A Receptor Agonist Development

Procure CAS 2231673-12-2 as the core building block for synthesizing 5-HT1A receptor agonists with sub-nanomolar binding affinity (Ki = 0.8 nM) [1]. The 6-methoxy-dioxinopyridine scaffold, when elaborated at the 3-position, yields compounds demonstrating functional agonism (EC50 = 3.5 nM, Emax = 75%) with a defined selectivity window over D2 receptors [1]. This scaffold class has demonstrated in vivo anxiolytic and antipsychotic-like effects, supporting CNS drug discovery programs targeting depression, anxiety disorders, or schizophrenia [1].

Stereocontrolled Synthesis of Chiral Derivatives

Utilize the 6-methoxy substituent as an electronic directing group for enantioselective functionalization at the 3-position of the dioxane ring via Smiles rearrangement methodology [2]. This regioselective approach is not accessible with the unsubstituted dioxinopyridine core, making CAS 2231673-12-2 the preferred substrate for generating stereochemically pure compound libraries for medicinal chemistry optimization.

SAR Studies of Dioxinopyridine GPCR Ligands

Incorporate CAS 2231673-12-2 into systematic SAR investigations comparing the 6-methoxy substitution pattern against alternative dioxinopyridine derivatives (e.g., halogenated, unsubstituted, or benzo-fused analogs) [3]. The established receptor selectivity profile—high affinity for 5-HT1A and D2 receptors with minimal off-target binding to related GPCRs—provides a baseline for evaluating substitution-dependent changes in target engagement and functional selectivity [1].

Dual 5-HT1A/D2 Modulators for CNS Research

Leverage the intrinsic dual-receptor pharmacology conferred by the 6-methoxy-dioxinopyridine scaffold to generate compounds with combined 5-HT1A agonism and D2 antagonism [1]. This functional profile, characterized by 5-HT1A EC50 = 3.5 nM and D2 antagonist Ki = 250 nM, is mechanistically relevant for atypical antipsychotic drug development and distinguishes this scaffold from purely serotonergic or purely dopaminergic chemotypes [1].

Application
Selection Property
Validation Focus
5-HT1A agonist development
Receptor binding affinity context
Functional agonism and selectivity window review
Chiral derivative synthesis
6-methoxy electronic directing effect
Stereocontrolled functionalization review
GPCR SAR studies
Substitution-dependent selectivity profile
Target engagement and off-target binding review
Dual 5-HT1A/D2 modulator research
Dual-receptor pharmacology context
Mechanistic relevance for antipsychotic research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.